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molecular formula C12H10O4 B8356725 4-(2-Oxopropoxy)-2H-1-benzopyran-2-one

4-(2-Oxopropoxy)-2H-1-benzopyran-2-one

Cat. No. B8356725
M. Wt: 218.20 g/mol
InChI Key: FLRCUUCDKBHADB-UHFFFAOYSA-N
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Patent
US05646164

Procedure details

To a solution of 4-hydroxycoumarin (1.62 g, 10 mmol) in acetone (20 ml) were added potassium carbonate (5.53 g, 40 mmol) and chloroacetone (1.38 g, 15 mmol). The resulting mixture was refluxed for 4 h. (monitored by TLC). Evaporation of the solvent gave a residue which was poured into ice water (50 ml). The resulting solid was collected and crystallized from ethyl acetate to afford 4-(2-Oxopropoxy)-2H-1-benzopyran-2-one (1a) (1.28 g, 55.1%) as a white needle crystal. mp: 163°-165° C.; IR(KBr) νmax : 1716, 1625; UV(CHCl3) λmax (log ε): 305 (3.83), 266 (4.05); 1H-NMR (CDCl3): δ2.36 (s, 3H, CH3), 4.77 (s, 2H, OCH2), 5.57 (s, 1H, 3-H), 7.28-7.36 (m, 2H, 6- and 8-H), 7.54-7.63 (m, 1H, 7-H), 7.88-7.94 (m, 1H, 5-H). Anal. Calcd for C12H10O4 : C, 66.05; H, 4.62. Found: C, 66.01; H, 4.64.
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
5.53 g
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[O:5][C:4](=[O:12])[CH:3]=1.C(=O)([O-])[O-].[K+].[K+].Cl[CH2:20][C:21](=[O:23])[CH3:22]>CC(C)=O>[O:23]=[C:21]([CH3:22])[CH2:20][O:1][C:2]1[C:11]2[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=2[O:5][C:4](=[O:12])[CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
1.62 g
Type
reactant
Smiles
OC1=CC(OC2=CC=CC=C12)=O
Name
Quantity
5.53 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1.38 g
Type
reactant
Smiles
ClCC(C)=O
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
ice water
Quantity
50 mL
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was refluxed for 4 h. (monitored by TLC)
Duration
4 h
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
gave a residue which
CUSTOM
Type
CUSTOM
Details
The resulting solid was collected
CUSTOM
Type
CUSTOM
Details
crystallized from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
O=C(COC1=CC(OC2=C1C=CC=C2)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.28 g
YIELD: PERCENTYIELD 55.1%
YIELD: CALCULATEDPERCENTYIELD 58.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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